

# Total Synthesis Strategy for Meloscandonine: Application Notes and Protocols

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Compound of Interest		
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#### **Abstract**

Meloscandonine, a complex pentacyclic indole alkaloid, presents a formidable challenge for synthetic chemists due to its intricate caged structure and multiple stereocenters. While a direct total synthesis of Meloscandonine has not been extensively reported, its close structural relationship with the well-studied Melodinus alkaloid, meloscine, provides a solid foundation for devising a viable synthetic strategy. This document outlines a proposed total synthesis of Meloscandonine by adapting and modifying established synthetic routes for meloscine. The core of this strategy revolves around the efficient construction of the pentacyclic framework, followed by late-stage functionalization to introduce the characteristic hydroxyl group of Meloscandonine. This application note provides a detailed retrosynthetic analysis, key experimental protocols, and a summary of quantitative data from analogous syntheses to guide researchers in the synthesis of this and structurally related alkaloids.

### Introduction

The Melodinus alkaloids, isolated from plants of the Apocynaceae family, have garnered significant attention from the scientific community owing to their complex molecular architectures and potential biological activities. **Meloscandonine** (CAS 28645-27-4), with the molecular formula C20H20N2O2, is a member of this family and is structurally analogous to meloscine. The key structural difference is the presence of a hydroxyl group on the quinoline moiety of **Meloscandonine**. The total synthesis of meloscine has been accomplished by



several research groups, employing a variety of elegant strategies. These established routes offer a playbook for the construction of the core pentacyclic skeleton of **Meloscandonine**. This document leverages these insights to propose a comprehensive synthetic strategy.

## **Retrosynthetic Analysis**

A plausible retrosynthetic analysis for **Meloscandonine** can be conceptualized by disconnecting the molecule at key positions, guided by the successful syntheses of meloscine. A convergent strategy is proposed, wherein the complex core is assembled from simpler, functionalized precursors.

Our retrosynthetic analysis of **Meloscandonine** commences by disconnecting the final tetrahydropyridine E-ring via a ring-closing metathesis (RCM) reaction, a strategy successfully employed in several meloscine syntheses. This reveals a diene precursor. The crucial C-ring, with its contiguous stereocenters, can be traced back to a divinylcyclopropane derivative through a cascade radical annulation, a highly efficient transformation developed by Curran and co-workers for the synthesis of (±)-epimeloscine and (±)-meloscine. This key disconnection simplifies the target to a substituted aniline and a divinylcyclopropanecarboxylic acid. The aniline precursor would need to incorporate the hydroxyl group, or a protected version thereof, at the appropriate position on the aromatic ring.



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Caption: Retrosynthetic analysis of Meloscandonine.

# Proposed Synthetic Strategy and Key Experimental Protocols

The forward synthesis is envisioned to proceed through the following key stages:



- Synthesis of the Substituted Aniline Precursor: The synthesis will commence with a
  commercially available substituted nitrobenzene bearing a hydroxyl group (or a protected
  hydroxyl group, such as a benzyl or silyl ether) at the desired position. Standard functional
  group manipulations will be employed to introduce the necessary side chain, followed by
  reduction of the nitro group to the corresponding aniline.
- Synthesis of the Divinylcyclopropane Fragment: The divinylcyclopropanecarboxylic acid can be prepared following established literature procedures, for instance, via a rhodium-catalyzed cyclopropanation followed by oxidation and Wittig olefination.
- Cascade Radical Annulation: This is the cornerstone of the proposed synthesis for the
  construction of the tetracyclic core. The substituted aniline will be acylated with the
  divinylcyclopropanecarboxylic acid chloride. The resulting amide will then be subjected to a
  tin-mediated radical cyclization. This cascade reaction is expected to form the C and D rings
  in a single, stereoselective step.

Protocol for Cascade Radical Annulation (Adapted from Curran et al.):

- To a solution of the divinylcyclopropane amide precursor in refluxing toluene, a solution of Bu3SnH and AIBN in toluene is added dropwise over several hours.
- The reaction mixture is heated at reflux for an additional period until the starting material is consumed (monitored by TLC or LC-MS).
- The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the tetracyclic product.
- Formation of the E-Ring and Final Transformations: The tetracyclic intermediate will be Nallylated. Subsequent ring-closing metathesis using a Grubbs-type catalyst will furnish the
  pentacyclic core of Meloscandonine. If a protecting group was used for the hydroxyl group,
  a final deprotection step will be required to yield the natural product.

Protocol for Ring-Closing Metathesis:

• The N-allylated tetracycle is dissolved in degassed dichloromethane.



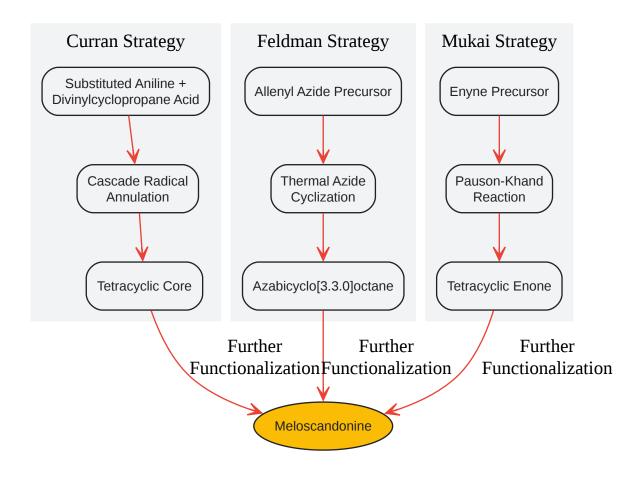
- A solution of a second-generation Grubbs catalyst (e.g., Grubbs-Hoveyda II) in dichloromethane is added, and the mixture is stirred at room temperature or gentle heat until completion.
- The reaction is quenched, and the solvent is evaporated. The crude product is purified by column chromatography to yield the pentacyclic product.

## **Alternative Synthetic Approaches**

Several other powerful strategies from the total syntheses of meloscine could be adapted for **Meloscandonine**. These provide alternative avenues should the primary proposed route encounter unforeseen difficulties.

- Feldman's Allenyl Azide Cyclization: This approach involves the thermal cyclization of an allenyl azide to construct the azabicyclo[3.3.0]octane core.
- Mukai's Pauson-Khand Reaction: An intramolecular [2+2+1] cycloaddition of an enyne with carbon monoxide can be utilized to form the cyclopentenone moiety of the core structure.
- Overman's Aza-Cope-Mannich Rearrangement: This classic cascade reaction provides a powerful method for the stereocontrolled synthesis of the pyrrolidine ring system.[1][2][3][4]
- Bach's Photocycloaddition/Ring-Expansion Strategy: An enantioselective [2+2]
   photocycloaddition followed by a retro-benzilic acid rearrangement offers a unique approach
   to the core.[5][6]





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**Caption:** Overview of potential synthetic strategies.

# Quantitative Data from Analogous Meloscine Syntheses

The following table summarizes the reported overall yields and step counts for several total syntheses of meloscine. This data provides a benchmark for the expected efficiency of a total synthesis of **Meloscandonine**.



Synthetic Strategy	Key Reaction	Number of Steps	Overall Yield (%)	Reference
Overman (racemic)	Aza-Cope- Mannich Rearrangement	26	Not explicitly stated	
Bach (enantioselective )	[2+2] Photocycloadditi on	25	~1	_
Mukai (racemic)	Pauson-Khand Reaction	22	Not explicitly stated	_
Curran (racemic)	Cascade Radical Annulation	13	~6	_
Feldman (racemic)	Allenyl Azide Cyclization	19	2.2	

### Conclusion

The total synthesis of **Meloscandonine** is a challenging yet achievable goal. By leveraging the wealth of knowledge from the numerous successful total syntheses of its close analog, meloscine, a robust and efficient synthetic route can be designed. The proposed strategy, centered around a key cascade radical annulation, offers a convergent and potentially high-yielding pathway to the complex pentacyclic core. The alternative strategies discussed provide valuable backup options and highlight the versatility of modern synthetic organic chemistry in tackling complex natural products. The successful synthesis of **Meloscandonine** would not only be a significant achievement in its own right but would also open avenues for the synthesis of other structurally related Melodinus alkaloids and facilitate further investigation into their biological properties.

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